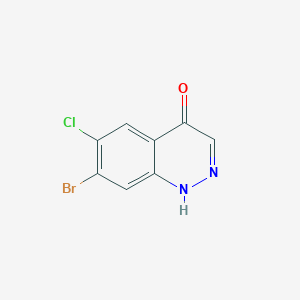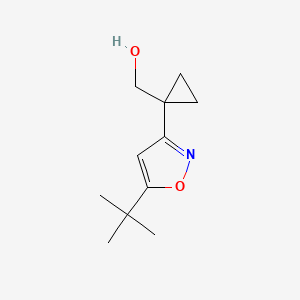
(1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol is a compound that features a cyclopropyl group attached to a methanol moiety, with an isoxazole ring substituted with a tert-butyl group Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol can be achieved through various synthetic routes. One common method involves the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes and subsequent treatment with molecular iodine and hydroxylamine . This method is highly regioselective and efficient for the preparation of 3,5-disubstituted isoxazoles.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of metal-free synthetic routes is preferred to minimize costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the isoxazole ring and the cyclopropyl group.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and halides .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol moiety can yield the corresponding aldehyde or carboxylic acid, while reduction can produce the corresponding alkane .
Applications De Recherche Scientifique
(1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various bioactive compounds. Its isoxazole moiety is known for its biological activities, including anticancer, antibacterial, and anti-inflammatory properties . In materials science, this compound is used in the development of novel polymers and materials with unique properties .
Mécanisme D'action
The mechanism of action of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the phosphorylation of FLT3, a receptor tyrosine kinase involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol include other isoxazole derivatives such as sulfamethoxazole, muscimol, and parecoxib . These compounds share the isoxazole core structure but differ in their substituents and biological activities.
Uniqueness: The uniqueness of this compound lies in its combination of the isoxazole ring with a cyclopropyl group and a methanol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other isoxazole derivatives .
Propriétés
Formule moléculaire |
C11H17NO2 |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
[1-(5-tert-butyl-1,2-oxazol-3-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C11H17NO2/c1-10(2,3)9-6-8(12-14-9)11(7-13)4-5-11/h6,13H,4-5,7H2,1-3H3 |
Clé InChI |
ZMHGDSCFHPLCCX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=NO1)C2(CC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(1-Benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetic acid](/img/structure/B11796482.png)

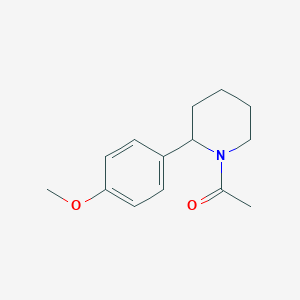
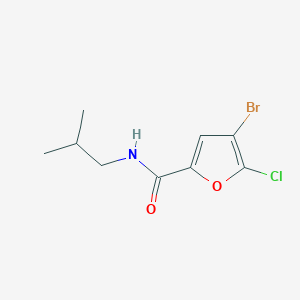

![Propyl 2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796524.png)

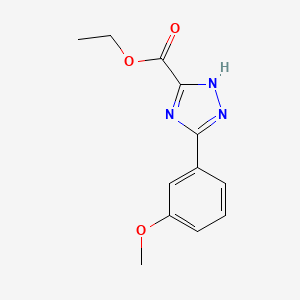
![1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11796546.png)

